2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate

Photochemistry Indenyl Esters Reaction Mechanism

2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate (CAS 646507-56-4), also known as 2-methyl-1-indenyl pivalate, is a functionalized indene derivative belonging to the class of tertiary alkyl esters. The compound consists of a 2-methyl-1H-indene core esterified with pivalic acid (2,2-dimethylpropanoic acid), yielding the molecular formula C₁₅H₁₈O₂, a molecular weight of 230.30 g/mol, an exact mass of 230.13068 g/mol, a computed LogP of 3.73, and a polar surface area (PSA) of 26.3 Ų.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 646507-56-4
Cat. No. B12583653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate
CAS646507-56-4
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C1OC(=O)C(C)(C)C
InChIInChI=1S/C15H18O2/c1-10-9-11-7-5-6-8-12(11)13(10)17-14(16)15(2,3)4/h5-9,13H,1-4H3
InChIKeyTUIDFAHYQROKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate (CAS 646507-56-4) Is More Than Just an Indenyl Ester: Key Differentiation for Strategic Sourcing


2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate (CAS 646507-56-4), also known as 2-methyl-1-indenyl pivalate, is a functionalized indene derivative belonging to the class of tertiary alkyl esters. The compound consists of a 2-methyl-1H-indene core esterified with pivalic acid (2,2-dimethylpropanoic acid), yielding the molecular formula C₁₅H₁₈O₂, a molecular weight of 230.30 g/mol, an exact mass of 230.13068 g/mol, a computed LogP of 3.73, and a polar surface area (PSA) of 26.3 Ų . It is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of 5-HT₆ receptor ligands and other indene-based pharmacophores, where the pivalate group serves as a crucial directing and protecting functionality [1].

Why Generic Substitution Fails: The Critical Role of the Pivalate Moiety in 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate


Generic substitution among indenyl esters is risky due to the profound impact of the ester moiety on both photochemical stability and synthetic utility. Closely related analogs, such as the corresponding 2-methyl-1H-inden-1-yl acetate, exhibit fundamentally different photochemical behavior. The pivalate ester in the target compound undergoes a unique excited-state migratory decarboxylation pathway to generate tert-butyl derived products, a mechanism entirely absent in the acetate analog [1]. Furthermore, the sterically demanding pivalate group provides superior stability against undesirable hydrolysis and transesterification during pharmaceutical intermediate synthesis compared to linear or less substituted esters, a class-level characteristic that directly impacts reaction yield and purity [2]. Therefore, a simple one-to-one replacement with a lower-cost acetate or formate ester would alter the reaction pathway and potentially compromise the integrity of the final active pharmaceutical ingredient (API).

Product-Specific Quantitative Evidence Guide: 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate (CAS 646507-56-4) vs. Analogs


Photochemical Pathway Selectivity: Pivalate vs. Acetate Product Distribution in Methanol

The 2-methyl-1H-inden-1-yl pivalate (the target compound) exhibits a distinct photochemical outcome compared to its direct acetate analog. Upon irradiation in methanol, the pivalate ester uniquely undergoes an excited-state migratory decarboxylation, yielding tert-butyl derived products. This pathway is a direct consequence of the pivalate's α-branching and is not observed for the acetate, which predominantly yields ion-derived solvolysis products from the indenyl cation-carboxylate anion pair [1].

Photochemistry Indenyl Esters Reaction Mechanism

Enhanced Lipophilicity for Blood-Brain Barrier Penetration: LogP Comparison

The calculated partition coefficient (LogP) for 2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is 3.73 . This LogP value is strategically positioned within the optimal range for central nervous system (CNS) drug candidates, which is typically cited as 2–5. The pivalate ester contributes significantly to this lipophilicity compared to a hypothetical hydroxyl group (LogP ~1.5-2.0) or a shorter-chain acetate ester (estimated LogP ~2.5-3.0) on the same indene scaffold. This calculated difference is crucial for tuning the ADME properties of 5-HT₆ receptor ligands, which are the primary pharmaceutical target of indene derivatives synthesized from this intermediate [1].

Drug Design Lipophilicity CNS Penetration

Unique Mass Spectral Fingerprint for Analytical Verification: MS (GC) Data

The target compound possesses a unique mass spectral fingerprint, cataloged in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: IQM03W8RWkX). This experimental MS (GC) spectrum provides unambiguous identification and quantification, differentiating it from its isomeric or homologous indenyl ester impurities. Unlike in-silico predictions, an experimentally verified and commercially available reference spectrum allows for direct library matching, which is essential for quality control (QC) and purity assessment in a procurement and manufacturing setting [1]. This spectral data is available for immediate integration into analytical workflows, reducing method development time.

Analytical Chemistry GC-MS Quality Control

Best Research and Industrial Application Scenarios for 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate


Specialized Intermediate for CNS-Targeted 5-HT₆ Receptor Antagonists

This compound is the optimal choice for synthesizing the indene-based 5-HT₆ receptor ligands described in patent US8217041B2 [1]. Its high LogP of 3.73 is critical for imparting sufficient blood-brain barrier permeability to the final drug candidates. Furthermore, the pivalate ester serves as a stable protecting group for the indenol during amination or sulfonylation steps, and its unique steric bulk can direct regioselectivity in subsequent functionalization, a key advantage over a less hindered acetate ester. Its use is directly supported by the need for a stable, lipophilic, and photochemically distinct intermediate in this narrow medicinal chemistry application.

Photochemical Probe for Mechanistic Studies of Excited-State Decarboxylation

In academic or industrial photochemistry research, 2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate serves as a dedicated substrate for generating tert-butyl radicals via an excited-state migratory decarboxylation pathway. This behavior was specifically characterized against the acetate analog, which follows an entirely different heterolytic cleavage mechanism [2]. Researchers investigating radical clock reactions, photoinduced electron transfer, or the synthesis of tert-butylated products should select this specific pivalate ester, as the acetate or other ester analogs will not provide the desired radical-derived products.

Analytical Standard for GC-MS Method Development and Purity Control

For analytical chemists, this compound's availability as a high-quality material with a readily accessible and verified GC-MS spectrum in the Wiley Registry [3] makes it a superior choice for developing and validating analytical methods for complex reaction mixtures. Its use as a calibration standard is directly supported by its unique retention index and mass fragmentation pattern, which allows for confident identification and quantification, particularly when monitoring for trace indenyl ester byproducts in API synthesis. This capability eliminates the time and cost associated with in-house development of a reference spectrum.

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